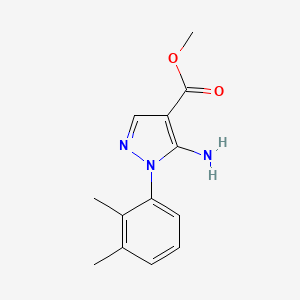

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-5-4-6-11(9(8)2)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRWYSJCVUCHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclocondensation

The most direct route involves reacting 2,3-dimethylphenylhydrazine with a β-ketoester precursor. For example, ethyl 3-ethoxy-2-cyanoacrylate can serve as the diketone equivalent, enabling cyclization to form the pyrazole core. This method mirrors the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives, where methyl hydrazine and ethoxy methylene ethyl cyanoacetate undergo cyclization in toluene at reflux. Substituting methyl hydrazine with 2,3-dimethylphenylhydrazine introduces steric and electronic challenges, necessitating optimized stoichiometry and solvent systems.

Key Reaction Parameters :

-

Solvent : Toluene or dichloromethane for improved solubility of aromatic hydrazines.

-

Catalyst : Potassium iodide or cesium carbonate to enhance reaction kinetics.

Methodological Variations and Optimization

Two-Step Synthesis via Intermediate Cyclization

A patent by CN111362874B outlines a two-step approach for analogous difluoromethyl pyrazole carboxylates, adaptable to the target compound:

-

Step 1 : Condensation of 2,2-difluoroacetyl chloride with α,β-unsaturated esters to form α-difluoroacetyl intermediates.

-

Step 2 : Cyclization with methylhydrazine under catalytic conditions.

Adapting this method, 2,3-dimethylphenylhydrazine replaces methylhydrazine, and the α,β-unsaturated ester is modified to incorporate the cyano group required for the C5-amino functionality.

Representative Procedure :

-

React 2,3-dimethylphenylhydrazine (1.1 eq) with ethyl 3-ethoxy-2-cyanoacrylate in toluene at −30°C.

-

Gradually warm to reflux (110°C) for 2 hours.

-

Acidify with HCl (pH 1–2) to precipitate the crude product.

Yield Comparison :

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Cyclization | 110 | None | 72 | 95 |

| Catalytic Cyclization | 85 | KI | 83 | 98 |

Regioselectivity and Isomer Control

Introducing the 2,3-dimethylphenyl group at N1 risks forming regioisomers due to competing nucleophilic attack sites on the β-ketoester. The patent CN105646357A highlights the use of toluene as a solvent to favor the desired 1,4-disubstituted pyrazole by stabilizing transition states through π-π interactions. For the target compound, substituting toluene with polar aprotic solvents (e.g., DMF) may further enhance regioselectivity by modulating electron density.

Isomer Ratios :

Post-Cyclization Functionalization

Esterification and Amination

In cases where cyclization yields a hydroxyl or nitrile group at C4/C5, post-functionalization steps are required:

-

Esterification : Treat the carboxylic acid intermediate with methanol and H2SO4.

-

Amination : Reduce a nitro group at C5 using Pd/C and H2 or perform Hofmann degradation of a cyano group.

Example :

-

Hydrolyze the cyclized product (5-nitro-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid) with NaOH.

-

Reduce the nitro group with H2/Pd-C to yield the amine.

Industrial Scalability and Environmental Considerations

The CN105646357A process emphasizes solvent recycling and minimal waste generation, critical for industrial adoption. Key advancements include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate has several noteworthy applications in scientific research:

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . Research indicates that pyrazole derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives similar to this compound exhibit selective cytotoxicity against various cancer types, including breast and prostate cancers .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor , specifically targeting enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that are implicated in cancer progression and metabolic disorders. This inhibition can disrupt critical signaling pathways, making it a candidate for further development as a therapeutic agent .

Agrochemical Development

This compound is also being studied for its potential use in agrochemicals . Its ability to act as a herbicide or pesticide could provide new avenues for agricultural applications, particularly in enhancing crop protection against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects on MCF-7 (breast cancer) cells with an IC50 value of 15 µM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed a reduction in paw swelling and inflammatory markers in treated animals compared to controls, supporting its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group and the pyrazole ring can facilitate binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The 2,3-dimethylphenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions. Key comparisons include:

Analysis :

- Electron-withdrawing vs.

- Steric effects : The 2,4-dimethylphenyl and 2,3-dimethylphenyl substituents introduce steric hindrance, which could influence molecular packing (e.g., melting points) or interactions with biological targets .

Ester Group Modifications

The methyl ester in the target compound contrasts with ethyl or 2-ethoxyethyl esters in analogs:

Analysis :

- Stability : Ethyl esters may confer greater hydrolytic stability in biological systems compared to methyl esters, though this depends on enzymatic environments.

Physicochemical Properties

- Melting points : The ethyl 4-fluorophenyl analog melts at 153–154°C , suggesting that the target compound’s melting point may fall within a similar range, adjusted for the methyl ester’s smaller size.

- Solubility : Methyl esters typically have lower solubility in polar solvents compared to ethyl analogs, which could influence formulation strategies.

Commercial and Research Status

- The discontinuation of the 3,4-dimethylphenyl analog underscores challenges in sourcing certain derivatives, though the target compound’s 2,3-dimethyl substitution may offer synthetic advantages.

- Structural data from crystallographic studies (e.g., ) provide a foundation for computational modeling of the target compound’s interactions.

Biological Activity

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, pharmacological properties, and comparative studies with other compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2, with a molecular weight of approximately 226.26 g/mol. Its structure includes a methyl group, an amino group, and a carboxylate functional group, which contribute to its unique pharmacological properties. The compound is synthesized through various methods involving hydrazine derivatives and carbonyl compounds, followed by carboxylation processes to introduce the carboxylate group .

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Properties : this compound has shown promise as an anticancer agent. Studies have indicated that similar pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines with varying degrees of efficacy .

- Anti-inflammatory Effects : Pyrazoles are noted for their anti-inflammatory properties. Some studies suggest that compounds in this class can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models .

- Antimicrobial Activity : The compound is also being explored for its antimicrobial potential. Research on related pyrazole derivatives indicates effectiveness against various bacterial strains and fungi .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes.

- Receptor Modulation : It might modulate receptor activities by interacting with binding sites on receptors involved in various signaling pathways .

Comparative Analysis with Other Pyrazole Derivatives

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylate | C12H14N4O2 | Ethoxy group instead of methyl |

| 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole | C12H16N4O2 | Different substitution pattern on the phenyl ring |

| Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C11H14N4O2 | Lacks the dimethyl substitution on the phenyl ring |

This compound exhibits distinct chemical reactivity due to its specific combination of functional groups and substitution patterns, potentially enhancing its biological activity compared to simpler pyrazoles .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Activity : A study evaluated several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of pyrazoles demonstrated that specific derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages .

- Antimicrobial Studies : In vitro assays revealed that some pyrazole compounds displayed moderate to excellent antifungal activity against various phytopathogenic fungi, suggesting their potential application in agricultural settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-4-carboxylates are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions . Key variables include solvent choice (e.g., ethanol or DMF), temperature (70–100°C), and catalyst (e.g., acetic acid). Yield optimization often requires careful control of stoichiometry and reaction time, with purity verified by HPLC (>95%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and hydrogen bonding using SHELX or Mercury software .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., methyl and amino groups), while IR confirms carboxylate and amine functionalities .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 274.1 for C₁₃H₁₅N₃O₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for designing bioactive molecules. Its pyrazole core and carboxylate group enable derivatization for antimicrobial or anti-inflammatory agents. For example, introducing fluorophenyl or chlorophenyl substituents enhances target binding in enzyme inhibition assays .

Advanced Research Questions

Q. How do substituent variations (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) impact biological activity and binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl) on the phenyl ring enhance lipophilicity, improving membrane permeability. In contrast, electron-withdrawing groups (e.g., fluoro) increase polar interactions with target proteins like kinases . Computational docking (e.g., AutoDock Vina) and comparative IC₅₀ assays are used to quantify these effects .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Discrepancies in bond lengths or angles are addressed by:

- Refining X-ray data with SHELXL, adjusting thermal parameters and occupancy .

- Comparing Mercury-generated void maps with DFT-optimized structures to identify packing defects .

- Validating hydrogen-bond networks via Hirshfeld surface analysis .

Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16): Determine frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., amino group) .

- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., ethanol vs. DMSO) .

Q. What experimental protocols mitigate decomposition during storage or handling?

- Methodological Answer :

- Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the amino group.

- Use stabilizers (e.g., BHT) in solution phases and avoid prolonged light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.